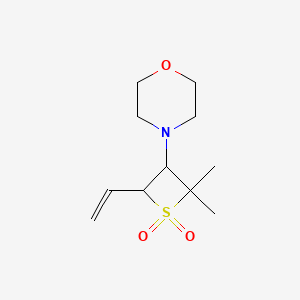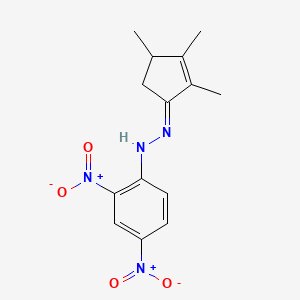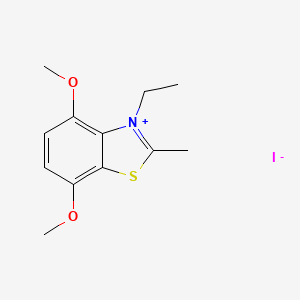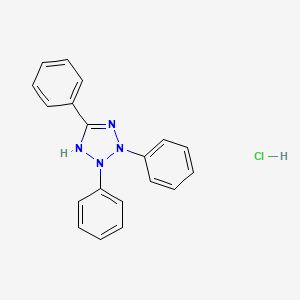
4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine
Übersicht
Beschreibung
4-(2,2-dimethyl-1,1-dioxido-4-vinyl-3-thietanyl)morpholine, commonly known as DTMT, is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. DTMT is a heterocyclic compound that contains a morpholine ring and a thietane ring, making it a valuable building block for the synthesis of various organic compounds. In
Wissenschaftliche Forschungsanwendungen
DTMT has been extensively studied for its potential applications in various fields of science. One area of interest is its use as a building block for the synthesis of organic compounds. DTMT can be used as a precursor for the synthesis of various heterocyclic compounds, which are important in the pharmaceutical and agrochemical industries. Additionally, DTMT has been studied for its potential use as a ligand in coordination chemistry, and as a stabilizer in polymer chemistry.
Wirkmechanismus
The mechanism of action of DTMT is not fully understood, but it is believed to interact with various enzymes and proteins in the body. DTMT has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition can lead to an increase in the concentration of neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects:
DTMT has been shown to have various biochemical and physiological effects in the body. In animal studies, DTMT has been shown to have anticonvulsant and analgesic properties, as well as anti-inflammatory effects. Additionally, DTMT has been shown to improve cognitive function in animal models of Alzheimer's disease. However, more research is needed to fully understand the biochemical and physiological effects of DTMT in humans.
Vorteile Und Einschränkungen Für Laborexperimente
DTMT has several advantages for use in lab experiments. Its unique structure makes it a valuable building block for the synthesis of various organic compounds, and its potential applications in coordination and polymer chemistry make it a versatile compound for research. However, DTMT has several limitations as well. Its synthesis can be complex and time-consuming, and its mechanism of action is not fully understood, making it difficult to predict its effects in various experimental settings.
Zukünftige Richtungen
There are several future directions for research on DTMT. One area of interest is its potential use as a drug for the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy. Additionally, DTMT's potential applications in coordination and polymer chemistry make it a valuable compound for the development of new materials. Further research is needed to fully understand the mechanism of action of DTMT and its potential applications in various fields of science.
Eigenschaften
IUPAC Name |
4-ethenyl-2,2-dimethyl-3-morpholin-4-ylthietane 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-4-9-10(11(2,3)16(9,13)14)12-5-7-15-8-6-12/h4,9-10H,1,5-8H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKQIZNQFPCWJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(S1(=O)=O)C=C)N2CCOCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(N,N-dibutylglycyl)(methyl)amino]benzamide](/img/structure/B3820144.png)
![8-[3-(2-ethyl-1H-benzimidazol-1-yl)propanoyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3820149.png)
![2-{6-[carboxy(phenyl)amino]-1,3,5-hexatrien-1-yl}-3-ethyl-1,3-benzoxazol-3-ium iodide](/img/structure/B3820150.png)
![7-(2-cyclohexylethyl)-2-isonicotinoyl-2,7-diazaspiro[4.5]decane](/img/structure/B3820155.png)


![4-{[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-[4-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B3820172.png)
![3-(4-aminophenyl)-1-[2-(4-pyridinyl)ethyl]-1H-pyrazol-5-amine 2,3-dihydroxysuccinate (salt)](/img/structure/B3820179.png)